

# CNX 774 pyrimidine nucleotide depletion

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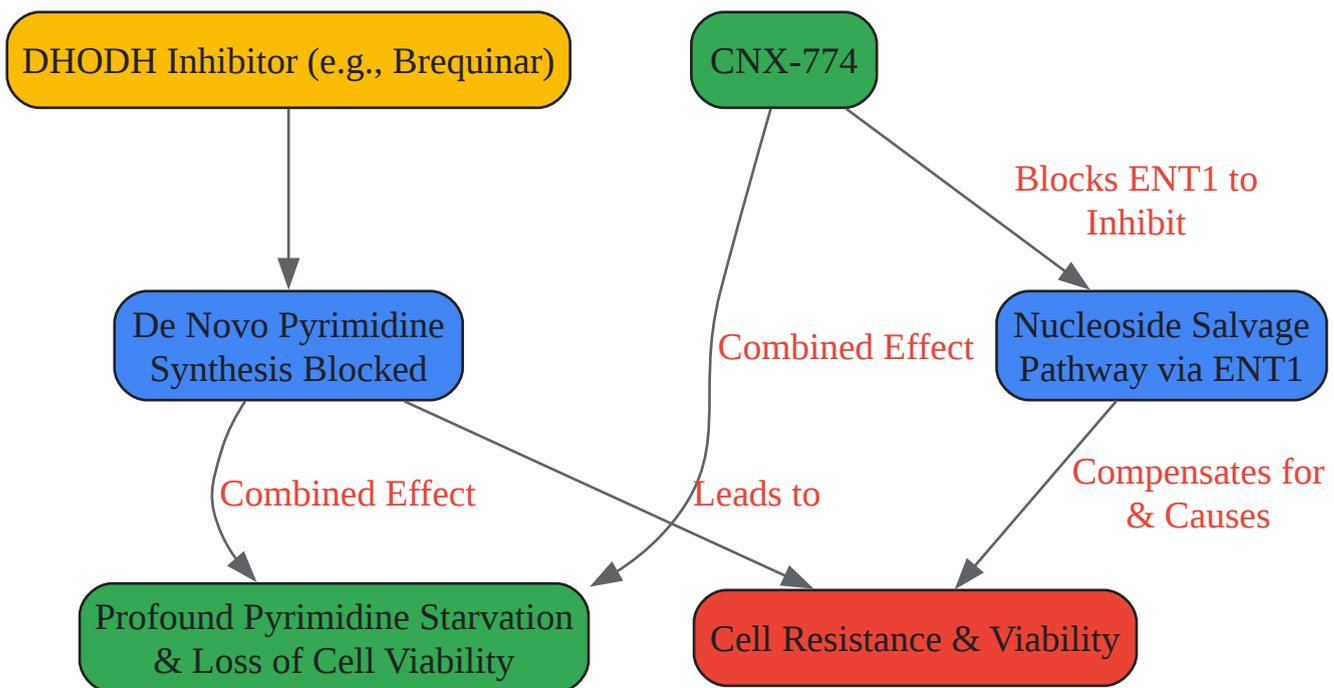
Compound Focus: **CNX-774**

Cat. No.: S547899

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## Core Mechanism of Action

The following diagram illustrates how **CNX-774** overcomes resistance to DHODH inhibition:



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**CNX-774** overcomes DHODH inhibitor resistance by blocking the ENT1 salvage pathway.

- **Primary Target:** The Bruton's Tyrosine Kinase (**BTK**) inhibitor **CNX-774** is a highly selective, irreversible binder of BTK with an **IC50 of <1 nM** [1].

- **Off-Target Mechanism:** In pancreatic cancer cells, the synergistic effect with the DHODH inhibitor Brequinar (BQ) is **independent of BTK inhibition**. Instead, **CNX-774** potently inhibits the **Equilibrative Nucleoside Transporter 1 (ENT1)**, encoded by *SLC29A1* [2] [3] [4].
- **Overcoming Resistance:** DHODH inhibition blocks the *de novo* synthesis of pyrimidines. Resistant cells bypass this block by using the ENT1 transporter to import extracellular uridine, which is then used in the **salvage pathway** to replete pyrimidine pools. **CNX-774** blocks this rescue route, leading to profound pyrimidine depletion and cell death [2] [4].

## Key Experimental Data and Findings

The table below summarizes quantitative data from pivotal experiments:

Experimental Model / Assay	Key Finding / Metric	Citation
In Vitro Viability (BQ-resistant PDAC cells)	Synergistic loss of cell viability with BQ + CNX-774 combination	[2] [3]

| **Metabolomics (Pyrimidine Nucleotides)** | BQ monotherapy: modest pyrimidine depletion; BQ + **CNX-774**: profound pyrimidine starvation | [2] [4] | | **ENT1 Inhibition (Uridine Uptake)** | **CNX-774** impaired uridine uptake; effect mimicked by ENT1 genetic knockout | [3] [4] | | **In Vivo Efficacy (Immunocompetent mouse PDAC model)** | Dramatic tumor growth suppression and prolonged survival with BQ + **CNX-774** | [2] [4] |

## Detailed Experimental Protocols

Here are the methodologies for key experiments that established the role of **CNX-774**:

### Kinase Inhibitor Combination Screening

- **Purpose:** Identify compounds that overcome Brequinar (BQ) resistance.
- **Cell Line:** BQ-resistant S2-013 pancreatic cancer cells.
- **Procedure:**
  - Seed cells in 96-well plates.

- Treat with compounds from a kinase inhibitor library (at 100 nM) alongside BQ (25  $\mu$ M) or a vehicle control.
- After 72 hours, measure cell viability using a luminescence-based assay (e.g., CellTiter-Glo).
- Calculate a synergy score for each compound and prioritize hits for validation [3] [4].

## Validating Synergy and Pyrimidine Depletion

- **Purpose:** Confirm the synergy between **CNX-774** and BQ and its metabolic consequences.
- **Cell Viability & Proliferation:**
  - Treat a panel of sensitive and resistant PDAC cells with a range of BQ and **CNX-774** doses, alone and in combination.
  - Measure viability at 72 hours and use software to calculate the combination index and area under the curve (AUC).
  - Use live-cell imaging to track proliferation over time [3] [4].
- **Metabolomics:**
  - Treat cells with BQ, **CNX-774**, or the combination.
  - Extract metabolites and perform targeted Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis.
  - Quantify pyrimidine pathway intermediates (e.g., dihydroorotate, N-carbamoyl-aspartate) and nucleotides (UTP, CTP) [2] [4].

## Establishing ENT1 as the Relevant Target

- **Genetic Knockout:**
  - Use lentiviral vectors to deliver Cas9 and sgRNAs targeting *ENT1* (*SLC29A1*) into PDAC cells.
  - Select transduced cells and validate knockout via sequencing or immunoblotting.
  - Test the sensitivity of ENT1-KO clones to BQ treatment. The results should mirror the effect of adding **CNX-774** [3] [4].
- **Uridine Uptake Assay:**
  - Incubate cells with labeled uridine in the presence or absence of **CNX-774** or a known ENT1 inhibitor.
  - Measure the rate of uridine import into the cells to confirm that **CNX-774** directly blocks ENT1 function [3].

## Research Implications and Future Directions

The discovery that **CNX-774** inhibits ENT1 provides strong proof-of-concept for a novel combination therapy strategy.

- **Novel Combination Strategy:** Dual targeting of **DHODH** and **ENT1** simultaneously blocks both the *de novo* and salvage pyrimidine synthesis routes, creating a "synthetic lethal" condition in cancer cells [2] [4].
- **Biomarker Potential:** The study identified **N-acetylneuraminic acid** accumulation as a potential marker for monitoring the efficacy of DHODH-targeted therapy [4].
- **Broader Context of DHODH Inhibition:** Other research highlights additional strategic combinations for DHODH inhibitors, summarized below:

Combination Target	Proposed Mechanism	Key Reference in Search Results
<b>BCL-XL</b> (using PROTAC degrader DT2216)	DHODH inhibition alters apoptotic proteome, sensitizing cells to BCL-XL inhibition and synergistically inducing apoptosis.	[5]
<b>Immune Checkpoint Blockade</b> (anti-PD-1/CTLA-4)	DHODH inhibition depletes pyrimidines, upregulating MHC-I and enhancing tumor antigen presentation to T-cells.	[6] [7]

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